3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
3-[(3-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O4/c1-17-14-21(30)22(24(31)28(17)16-20-6-3-13-32-20)23(18-4-2-5-19(25)15-18)27-9-7-26(8-10-27)11-12-29/h2-6,13-15,23,29-30H,7-12,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSWQZHEXUQAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one , with the molecular formula and a molecular weight of 435.95 g/mol, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The structure of the compound features several notable functional groups:
- Chlorophenyl group : Potentially contributes to lipophilicity and biological interactions.
- Piperazine ring : Commonly associated with various pharmacological effects, including anxiolytic and antidepressant activities.
- Furan moiety : Often linked to anti-inflammatory and anticancer properties.
Antitumor Activity
Research indicates that compounds with similar structural frameworks may exhibit significant antitumor activity. For instance, derivatives containing pyridine and piperazine rings have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A study focusing on related compounds demonstrated that certain piperazine derivatives exhibited selective cytotoxicity against cancer cell lines, suggesting that the incorporation of the piperazine moiety in this compound could enhance its antitumor potential .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Compounds structurally similar to this one have shown promising cholinesterase inhibitory activity. For example, a related piperazine-based compound demonstrated an IC50 value of 46.42 µM against butyrylcholinesterase (BChE), indicating moderate potency . This suggests that the target compound may also possess cholinergic activity, warranting further investigation.
Antimicrobial Activity
The presence of multiple functional groups in the compound may confer antimicrobial properties. Studies on similar compounds have revealed moderate to significant antibacterial and antifungal activities. These activities are often attributed to increased lipophilicity, which enhances membrane permeability and disrupts microbial cell integrity .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Cell Signaling Modulation : The chlorophenyl and piperazine groups may interact with various cellular receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : The compound's structural components suggest potential interactions with enzymes such as cholinesterases, which are critical in neurotransmission.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, leading to genotoxic effects that can inhibit cancer cell growth .
Case Studies and Experimental Data
Scientific Research Applications
Antidepressant and Anxiolytic Properties
Research indicates that compounds with piperazine moieties exhibit significant antidepressant and anxiolytic effects. The presence of the piperazine ring in this compound suggests a potential for similar activities. Studies have shown that piperazine derivatives can modulate serotonin and dopamine receptors, which are crucial in mood regulation .
Anticancer Activity
The structural characteristics of this compound, particularly the pyridine and furan rings, are known to contribute to anticancer properties. Research has demonstrated that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The chlorophenyl group may enhance the compound's interaction with cellular targets involved in cancer pathways .
Synthesis and Derivatives
The synthesis of this compound involves complex organic reactions that highlight its potential as a lead compound for developing new therapeutic agents. Medicinal chemists are exploring derivatives of this compound to optimize its pharmacokinetic properties and enhance efficacy against specific diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR is crucial for the development of more effective analogs. Studies focusing on modifications to the piperazine and pyridine components can lead to compounds with improved selectivity and potency against targeted biological pathways .
Molecular Docking Studies
Computational studies, including molecular docking, have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into how structural modifications can influence biological activity and help in designing more effective drugs .
In Vitro Studies
In vitro experiments have been conducted to assess the biological activity of this compound against various cell lines, including cancerous cells. Results indicate varying degrees of activity, suggesting that further optimization could yield potent therapeutic agents .
- Case Study on Antidepressant Activity : A study published in Journal of Medicinal Chemistry highlighted a similar piperazine derivative showing significant improvement in depressive symptoms in animal models through serotonin receptor modulation.
- Case Study on Anticancer Properties : Research published in Cancer Letters demonstrated that a structurally related compound inhibited tumor growth in xenograft models by inducing apoptosis via mitochondrial pathways.
- Molecular Docking Insights : A computational study published in Bioorganic & Medicinal Chemistry Letters utilized molecular docking techniques to reveal high binding affinity of related compounds to the serotonin transporter, suggesting potential antidepressant effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The table below compares the target compound with structurally related pyridin-2(1H)-one derivatives:
Key Contrasts and Challenges
- Activity vs. Structure : Despite shared piperazine moieties, the target compound’s 4-hydroxyethyl group may reduce CNS activity compared to ’s SSRIs, which lack polar substituents .
- Core Modifications : Pyrimidin-2(1H)-ones () exhibit narrower bioactivity (antifungal) versus pyridin-2(1H)-ones, underscoring the core’s influence on target selectivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing this compound with high purity and yield?
- Methodology : Multi-step synthesis involving (1) coupling of the 3-chlorophenyl group to the piperazine core under Buchwald-Hartwig conditions, (2) functionalization of the pyridinone ring via Mannich reactions, and (3) purification using preparative HPLC or recrystallization. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize byproducts like N-oxide derivatives .
- Key Challenges : Steric hindrance from the hydroxyethyl group on the piperazine ring may reduce coupling efficiency. Use of catalysts like Pd(OAc)₂ with ligands (XPhos) improves yields .
Q. How can the compound’s three-dimensional conformation be validated experimentally?
- Methodology : Combine X-ray crystallography (for crystalline derivatives) and NMR spectroscopy (¹H-¹H NOESY) to analyze spatial relationships between the chlorophenyl, hydroxyethylpiperazine, and furan groups. Computational docking (e.g., AutoDock Vina) can supplement experimental data to predict binding poses .
- Validation : Compare experimental data with Density Functional Theory (DFT)-optimized molecular models to resolve discrepancies in torsion angles .
Q. What analytical techniques are critical for assessing purity and stability?
- Techniques :
- HPLC-MS : Quantify impurities (e.g., hydrolyzed pyridinone derivatives) and confirm molecular weight .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability, particularly for the labile 4-hydroxy group .
- Storage Recommendations : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the furan ring .
Advanced Research Questions
Q. How can contradictory bioactivity data in receptor-binding assays be resolved?
- Case Study : Conflicting IC₅₀ values for serotonin receptor subtypes (e.g., 5-HT₁A vs. 5-HT₂A) may arise from assay conditions (pH, co-solvents) or compound aggregation.
- Resolution :
- Use surface plasmon resonance (SPR) to measure direct binding kinetics .
- Perform dynamic light scattering (DLS) to detect aggregates and adjust solvent systems (e.g., add 0.01% Tween-80) .
Q. What strategies improve metabolic stability without compromising target affinity?
- Approaches :
- Structural Modifications : Replace the furan-2-ylmethyl group with bioisosteres like thiophene or pyridine to reduce CYP450-mediated oxidation .
- Deuterium Labeling : Substitute hydrogens on the methyl group (6-methylpyridin-2(1H)-one) to slow metabolism .
- Validation : Use liver microsome assays (human/rat) to quantify half-life improvements .
Q. How can in silico models predict off-target interactions for this compound?
- Workflow :
Pharmacophore Mapping : Align with known ligands of GPCRs or kinases using Schrödinger’s Phase .
Machine Learning : Train models on ChEMBL data to predict polypharmacology risks (e.g., hERG channel inhibition) .
- Limitations : Accuracy depends on the training dataset’s coverage of piperazine-containing compounds .
Data Contradiction Analysis
Q. Why do cytotoxicity results vary across cell lines (e.g., HepG2 vs. HEK293)?
- Hypotheses :
- Differential expression of efflux transporters (e.g., P-gp) affects intracellular concentrations .
- Cell-specific metabolism (e.g., esterase activity) may alter the active form of the compound .
- Testing :
- Use LC-MS/MS to quantify intracellular levels in each cell line .
- Inhibit transporters (e.g., verapamil for P-gp) to assess impact .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
